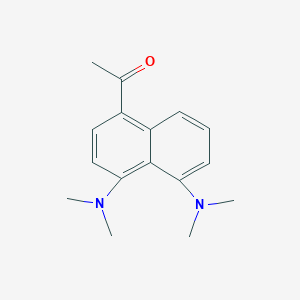

1-(4,5-Bis(dimethylamino)naphthalen-1-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[4,5-bis(dimethylamino)naphthalen-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c1-11(19)12-9-10-15(18(4)5)16-13(12)7-6-8-14(16)17(2)3/h6-10H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFWWAGBASRAYLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=CC=C(C2=C(C=C1)N(C)C)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350647 | |

| Record name | Ethanone, 1-[4,5-bis(dimethylamino)-1-naphthalenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111967-89-6 | |

| Record name | Ethanone, 1-[4,5-bis(dimethylamino)-1-naphthalenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context of Naphthalene Derived Proton Sponges and Their Unique Basicity in Chemical Systems

The investigation into naphthalene-derived proton sponges began with the synthesis and characterization of 1,8-bis(dimethylamino)naphthalene (B140697) (DMAN) by Roger Adams and his team, with its unusually high basicity first noted in 1941. researchgate.netchemicalbook.com The term "Proton Sponge" was later trademarked to describe its ability to "soak up" protons from a solution. nih.govwikipedia.org These compounds are characterized by having two basic groups, typically dimethylamino groups, held in close proximity at the 1 and 8 (peri) positions of a naphthalene (B1677914) ring. nih.gov

The exceptional basicity of these compounds is not due to a simple additive effect of the two amine groups but rather stems from a unique combination of steric and electronic factors. nih.gov In the neutral, unprotonated molecule, the bulky dimethylamino groups are forced into close proximity by the rigid naphthalene backbone. This leads to significant steric strain and electrostatic repulsion between the nitrogen atoms' lone pairs of electrons. mdpi.comnih.gov

Upon protonation, the proton is captured and held in a strong, intramolecular N-H-N hydrogen bond between the two nitrogen atoms. nih.govnih.gov This chelation of the proton allows the dimethylamino groups to move apart, relieving the steric and electronic strain present in the neutral base. wikipedia.org The significant energy decrease associated with this strain relief is the primary driving force for the high proton affinity. wikipedia.org Consequently, the conjugate acid is remarkably stable, and the parent compound is a very strong base.

The difference in basicity compared to related amines is substantial. As illustrated in the table below, the pKₐ of the conjugate acid of DMAN is orders of magnitude higher than that of its parent compound, 1,8-diaminonaphthalene, and other related amines. researchgate.netchemicalbook.com This high basicity is coupled with weak nucleophilicity due to the steric hindrance around the nitrogen atoms, making proton sponges highly selective non-nucleophilic bases in organic synthesis. wikipedia.orgchemicalbook.com

| Compound Name | pKₐ (in Water) |

|---|---|

| 1,8-Diaminonaphthalene | 4.61 |

| 1,8-Bis(methylamino)naphthalene | 5.61 |

| 1-(Methylamino)-8-(dimethylamino)naphthalene | 6.43 |

| 1,8-Bis(dimethylamino)naphthalene (DMAN) | 12.1 - 12.34 |

Data sourced from ChemicalBook. chemicalbook.com

Rationale for Investigating Substituted Naphthalene Based Superbase Derivatives

The foundational structure of 1,8-bis(dimethylamino)naphthalene (B140697) has inspired extensive research into substituted derivatives to explore and manipulate their chemical properties. The primary rationale for this investigation is multifaceted, encompassing the tuning of basicity, the introduction of new functionalities, and the fundamental study of structure-property relationships.

Modifying the electronic environment of the naphthalene (B1677914) ring system directly influences the basicity of the compound. The introduction of electron-donating groups generally increases basicity, while electron-withdrawing groups decrease it. For example, the introduction of two aryl substituents at the 4 and 5 positions results in a derivative that is 0.7 pKₐ units less basic than the parent DMAN. researchgate.net Conversely, more complex substitutions can lead to superbases with even greater strength. A notable example is 1,8-bis(hexamethyltriaminophosphazenyl)naphthalene (HMPN), which combines the proton sponge scaffold with Schwesinger's phosphazene base concept. nih.gov HMPN exhibits a pKₐ in acetonitrile (B52724) of 29.9, making it over 11 orders of magnitude more basic than DMAN. wikipedia.orgnih.gov

Furthermore, the synthesis of substituted derivatives allows for the introduction of reactive sites or specific functional groups. This can transform the proton sponge from a simple non-nucleophilic base into a more complex molecular tool. For instance, derivatives have been designed to act as fluorescent probes, redox-active molecules, or ligands for metal catalysts. nih.govrsc.orgresearchgate.net The introduction of substituents can also lead to unusual reactivity, enabling the formation of novel heterocyclic systems. mdpi.com

Finally, studying a systematic series of derivatives provides deeper insights into the nature of the intramolecular hydrogen bond and the steric interactions that govern the properties of proton sponges. rsc.org By observing how different substituents affect the geometry, basicity, and spectroscopic characteristics of the molecule, researchers can refine theoretical models and better understand the fundamental principles of these unique superbases. researchgate.netrsc.org

Specific Academic Contributions and Identified Research Gaps Pertaining to 1 4,5 Bis Dimethylamino Naphthalen 1 Yl Ethanone and Its Analogues

While the parent compound DMAN and many of its derivatives have been extensively studied, specific academic literature on 1-(4,5-bis(dimethylamino)naphthalen-1-yl)ethanone (also known as 4-acetyl-1,8-bis(dimethylamino)naphthalene) is notably scarce. This scarcity highlights a significant research gap in the otherwise well-documented field of proton sponge chemistry.

Research on related compounds provides a framework for understanding the potential properties of this acetyl derivative. The introduction of substituents at the para positions (C4 and C5) of the naphthalene (B1677914) core is a known strategy for modifying the properties of proton sponges. researchgate.net The synthesis of 4,5-disubstituted derivatives has been achieved through methods such as the selective dilithiation of 4-lithio-1,8-bis(dimethylamino)naphthalene, followed by quenching with various electrophiles. mdpi.com Acylation, as an electrophilic substitution reaction, is also a known, though often low-yielding, method for functionalizing the proton sponge core. researchgate.net

The study of an N-acetyl derivative of 2-amino-1,8-bis(dimethylamino)naphthalene, an analogue, found its pKₐ(I) in DMSO to be 7.5. chemicalbook.com While this compound is structurally different, it demonstrates that acyl groups are incorporated into proton sponge frameworks to study their effect on basicity. Another related compound, 3-(4,5-bis(dimethylamino)napthalen-1-yl)furan-2,5-dione, has been synthesized and shown to act as a colorimetric proton sponge, where protonation leads to a visible color change.

Identified Research Gaps:

Synthesis and Characterization: There is no detailed, optimized synthetic procedure reported specifically for this compound. Its full characterization using modern spectroscopic and crystallographic techniques is also absent from the literature.

Basicity Measurement: The pKₐ value of this compound in various solvents (e.g., water, acetonitrile (B52724), DMSO) has not been experimentally determined. This data is crucial for quantifying the electronic effect of the 4-acetyl group.

Application Potential: Without fundamental data on its properties, the potential applications of this specific derivative as a base, catalyst, or functional material remain unexplored.

Overview of Advanced Research Methodologies Employed in the Study of Highly Basic Organic Compounds

Established Synthetic Pathways for the Core 1,8-Bis(dimethylamino)naphthalene (B140697) Scaffold

The foundation of 1-(4,5-bis(dimethylamino)naphthalen-1-yl)ethanone is the 1,8-bis(dimethylamino)naphthalene (DMAN) scaffold, a compound commonly known by the trade name Proton Sponge™. wikipedia.orgnih.gov This commercially available compound is a diamine characterized by two dimethylamino groups positioned on the same side of the naphthalene (B1677914) ring system. wikipedia.org Its exceptional basicity, with a pKa of 12.34 for its conjugate acid in aqueous solution, is a hallmark of this structure. wikipedia.org

The classical and most direct synthesis of the DMAN scaffold involves the exhaustive methylation of 1,8-diaminonaphthalene. This transformation is typically achieved using methylating agents such as iodomethane (B122720) or dimethyl sulfate. The reaction proceeds to fully substitute the hydrogen atoms on the amino groups with methyl groups, yielding the sterically crowded and highly basic DMAN core.

Development and Optimization of Synthetic Routes to this compound

The introduction of an ethanone (B97240) (acetyl) group onto the DMAN scaffold to produce this compound requires careful consideration of regioselectivity. The two dimethylamino groups strongly influence the reactivity of the naphthalene ring, directing incoming electrophiles.

Regioselective Functionalization Approaches on the Naphthalene Ring

Two primary strategies for the regioselective functionalization of aromatic rings are electrophilic aromatic substitution and directed ortho-metalation (DoM). For the DMAN scaffold, both approaches present unique opportunities and challenges.

Friedel-Crafts Acetylation:

A common method for introducing an acetyl group onto an aromatic ring is the Friedel-Crafts acetylation. libretexts.org This reaction typically employs an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. libretexts.org In the case of naphthalene derivatives, the position of acylation can be influenced by the solvent and reaction temperature. google.comrsc.org For the DMAN scaffold, the powerful electron-donating and sterically bulky dimethylamino groups would be expected to direct electrophilic substitution to the ortho and para positions. However, the peri-interaction between the two dimethylamino groups can lead to complex steric and electronic effects that may alter the expected regiochemical outcome.

Ring Lithiation:

An alternative approach that offers a high degree of regiocontrol is ring lithiation, a form of directed ortho-metalation. It has been demonstrated that 1,8-bis(dimethylamino)naphthalene can undergo ring metallation. researchgate.netrsc.org The use of organolithium reagents, such as n-butyllithium or tert-butyllithium (B1211817), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), can lead to the deprotonation of a specific carbon on the naphthalene ring. researchgate.netrsc.org Studies have shown that the reaction of DMAN with t-BuLi-TMEDA in n-hexane can produce 3- and 4-lithium derivatives in good yields. researchgate.netrsc.org The resulting organolithium species can then be quenched with an appropriate electrophile, such as acetyl chloride, to introduce the acetyl group. The formation of the 4-acetylated product would correspond to this compound, following IUPAC numbering conventions for the substituted naphthalene.

| Functionalization Method | Reagents | Potential Products |

| Friedel-Crafts Acetylation | Acetyl chloride/anhydride, Lewis acid | Mixture of acetylated DMAN isomers |

| Ring Lithiation | t-BuLi, TMEDA, then acetyl chloride | 3-acetyl- and 4-acetyl-DMAN |

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, reaction temperature, and the nature of the catalyst or reagents.

In the context of a Friedel-Crafts acetylation, the choice of solvent can significantly impact the regioselectivity and yield. For example, the use of nitrobenzene (B124822) or 2-nitropropane (B154153) as a solvent has been shown to influence the position of acetylation on naphthalene rings. google.com The reaction temperature is another critical factor, with lower temperatures often favoring the formation of a specific isomer. google.com

For syntheses involving ring lithiation, the choice of the organolithium reagent and the solvent system is paramount. The use of tert-butyllithium over n-butyllithium has been shown to improve the selectivity of the lithiation of DMAN. researchgate.netrsc.org The reaction temperature must be carefully controlled, as organolithium species can be unstable at higher temperatures. Furthermore, the purity of the reagents and the exclusion of moisture and oxygen are essential for the success of these reactions.

| Parameter | Friedel-Crafts Acetylation | Ring Lithiation |

| Solvent | Can influence regioselectivity (e.g., nitrobenzene, 2-nitropropane) | Typically ethereal or hydrocarbon solvents (e.g., THF, hexane) |

| Temperature | Can affect isomer distribution; lower temperatures may increase selectivity | Crucial for stability of the organolithium intermediate; often performed at low temperatures |

| Reagents/Catalyst | Choice of Lewis acid and acetylating agent is key | Choice of organolithium reagent and chelating agent (e.g., TMEDA) is critical |

Strategies for Post-Synthetic Derivatization of this compound

The presence of the ethanone moiety in this compound opens up a wide array of possibilities for post-synthetic derivatization, allowing for the fine-tuning of the compound's properties.

Modification of the Ethanone Moiety and Its Impact on Reactivity

The ketone functional group is a versatile handle for a variety of chemical transformations. These modifications can significantly alter the electronic and steric properties of the molecule, thereby impacting its reactivity and potential applications.

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. msu.edu This transformation introduces a hydroxyl group, which can serve as a site for further functionalization, such as esterification or etherification.

Oxidation: A Baeyer-Villiger oxidation, using a peroxy acid like meta-chloroperoxybenzoic acid (mCPBA), could convert the ketone into an ester. This would change the electronic properties of the substituent on the naphthalene ring from electron-withdrawing to electron-donating.

Carbon-Carbon Bond Formation: The carbonyl carbon is electrophilic and can react with a variety of carbon nucleophiles. For example, Grignard reagents or organolithium compounds can add to the ketone to form tertiary alcohols. The Wittig reaction could be employed to convert the carbonyl group into an alkene.

Formation of Imines and Related Derivatives: The ketone can undergo condensation reactions with primary amines to form imines (Schiff bases). mdpi.com Similarly, reaction with hydroxylamine (B1172632) or hydrazines would yield oximes and hydrazones, respectively. These derivatives can be valuable for further synthetic manipulations or for their own unique chemical properties.

The reactivity of the ethanone moiety may be influenced by the steric hindrance imposed by the bulky 1,8-bis(dimethylamino)naphthalene scaffold. This could potentially hinder the approach of bulky reagents to the carbonyl carbon, necessitating the use of smaller, more reactive reagents or harsher reaction conditions.

| Reaction Type | Reagents | Product Functional Group |

| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Oxidation (Baeyer-Villiger) | mCPBA | Ester |

| Grignard Reaction | R-MgBr | Tertiary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Imine Formation | R-NH₂ | Imine (Schiff Base) |

| Oxime Formation | NH₂OH | Oxime |

Further Functionalization of the Naphthalene Core for Advanced Analogues

The strategic modification of the naphthalene core of this compound and related 1,8-bis(dimethylamino)naphthalene (DMAN) derivatives opens avenues for the development of advanced analogues with tailored electronic and structural properties. Methodologies for introducing additional functional groups are crucial for expanding the utility of this "proton sponge" scaffold.

One of the most effective strategies for functionalizing the DMAN core is through directed metallation, specifically lithiation. The use of organolithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), allows for the regioselective deprotonation of the naphthalene ring. researchgate.netrsc.org The position of lithiation can be controlled by the choice of reagents and reaction conditions. For instance, the use of a t-BuLi-TMEDA system in n-hexane has been shown to yield 3- and 4-lithium derivatives of DMAN. researchgate.netrsc.org The subsequent reaction of these lithiated intermediates with a variety of electrophiles enables the introduction of a wide range of substituents.

A significant advancement in the selective functionalization of the DMAN skeleton is the use of Schlosser's superbase (n-BuLi–t-BuOK), which has been demonstrated to favor meta-lithiation. researchgate.net This provides a pathway to 3-substituted and 3,6-disubstituted DMAN derivatives, which are otherwise difficult to access. researchgate.net This meta-functionalization is particularly valuable for creating more complex and sterically crowded proton sponge analogues.

Furthermore, non-covalent interactions have been harnessed to achieve selective disubstitution. For example, a non-covalent Li···H interaction has been utilized for the second lithiation of 4-lithio-1,8-bis(dimethylamino)naphthalene, directing the metallation to the second peri-position with high selectivity. researchgate.net Quenching this dilithiated species with appropriate electrophiles yields 4,5-disubstituted DMAN derivatives. researchgate.net

The introduction of aryl and ethynyl (B1212043) groups has also been explored to modify the electronic properties of the DMAN scaffold. Suzuki coupling reactions have been successfully employed for the functionalization of halogenated DMAN derivatives, although the sterically hindered nature of these compounds can lead to modest yields. researchgate.net Similarly, Sonogashira coupling of iodo- and ethynyl-substituted DMAN derivatives serves as a powerful tool for constructing oligomeric structures. researchgate.net

The functionalization is not limited to the introduction of simple substituents. Ketimine and diketimine derivatives of DMAN have been synthesized and subsequently hydrolyzed to the corresponding ketones, demonstrating a pathway to carbonyl-containing proton sponges. researchgate.net These synthetic strategies collectively provide a versatile toolbox for the rational design and synthesis of advanced DMAN analogues with finely tuned properties.

Table 1: Examples of Functionalization Reactions on the DMAN Core

| Reagent System | Position of Functionalization | Type of Substituent Introduced | Reference |

| t-BuLi-TMEDA-n-hexane | 3- and 4- | Various electrophiles | researchgate.netrsc.org |

| n-BuLi–t-BuOK (Schlosser's superbase) | 3- and 3,6- | Various electrophiles | researchgate.net |

| n-BuLi-TMEDA (on 4-lithio-DMAN) | 4,5- | Various electrophiles | researchgate.net |

| Suzuki Coupling | 2- and 2,7- | Aryl groups | researchgate.net |

| Sonogashira Coupling | 2- and 4- | Ethynyl-linked structures | researchgate.net |

Synthesis of Polyfunctionalized Naphthalene-Based Proton Sponge Derivatives

The synthesis of polyfunctionalized naphthalene-based proton sponge derivatives involves the strategic combination of the functionalization methodologies described previously to construct molecules with multiple functional groups and extended π-systems. These complex derivatives are of interest for their unique structural and electronic properties.

A notable class of polyfunctionalized derivatives is the "double proton sponges," where two or more 1,8-bis(dimethylamino)naphthalene units are linked together. researchgate.net The synthesis of such molecules often relies on cross-coupling reactions. For instance, arylene-ethynylene oligomers incorporating two, three, or four DMAN fragments have been synthesized using Sonogashira coupling between iodo- and ethynyl-derivatized DMAN building blocks. researchgate.net These oligomers exhibit interesting photophysical properties due to the extended conjugation. Similarly, 1,4-diaryl-1,3-butadiynes containing multiple DMAN units have been prepared from ethynyl derivatives of the proton sponge. researchgate.net

Another approach to polyfunctionalized systems involves the creation of fused heterocyclic rings onto the DMAN scaffold. For example, the intramolecular nucleophilic substitution of a protonated dimethylamino group has been predicted as a potential route to fused isoxazoles. researchgate.net While not explicitly demonstrated on the title compound, this strategy highlights a potential pathway for creating more rigid and complex structures.

The synthesis of "double proton sponges" can also be achieved through N,N'-heterocyclization reactions. The reaction of 1-dimethylamino-8-(methylamino)naphthalene with bifunctional electrophiles like 1,3-dibromopropane (B121459) can lead to N,N'-linked structures. researchgate.net These reactions create a new class of polynitrogen organic receptors with a defined spatial arrangement of the basic sites. researchgate.net

The introduction of multiple substituents onto the naphthalene core can significantly alter the basicity and steric environment of the proton sponge. For example, the introduction of two peri-aryl substituents in the 4,5-positions of the 1,8-bis(dimethylamino)naphthalene scaffold was found to decrease the basicity by 0.7 pKa units. researchgate.net This demonstrates that polyfunctionalization not only adds new chemical handles but also allows for the fine-tuning of the inherent properties of the proton sponge.

The development of these synthetic strategies has paved the way for a diverse range of polyfunctionalized naphthalene-based proton sponges with applications in catalysis, materials science, and supramolecular chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

NMR spectroscopy is an indispensable tool for probing the solution-state structure and electronic environment of acetylated DMAN derivatives. The crowded nature of the peri-substituted naphthalene core gives rise to distinct spectral features and dynamic processes that can be elucidated through a combination of one- and two-dimensional NMR techniques.

High-Resolution ¹H and ¹³C NMR Investigations for Connectivity and Chemical Environment

High-resolution ¹H and ¹³C NMR spectra provide the fundamental framework for determining the connectivity and electronic environment of the molecule. In a hypothetical compound like 4-acetyl-1,8-bis(dimethylamino)naphthalene, the spectra would reveal characteristic signals for the acetyl group, the dimethylamino groups, and the aromatic naphthalene protons.

The ¹H NMR spectrum of the protonated form is particularly informative. The proton captured between the two nitrogen atoms typically appears as a highly deshielded, broad singlet in the far downfield region (δ 17-20 ppm), which is a signature of the strong [N-H...N]⁺ intramolecular hydrogen bond. researchgate.net The methyl protons of the two N(CH₃)₂ groups may appear as distinct signals, reflecting a hindered rotation and a specific conformation in solution.

The ¹³C NMR spectrum complements this by providing the chemical shifts for each carbon atom. The carbonyl carbon of the acetyl group would be readily identifiable in the downfield region (typically >190 ppm). The shifts of the naphthalene carbons provide insight into the electron distribution across the aromatic system, influenced by the electron-donating dimethylamino groups and the electron-withdrawing acetyl group.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Protonated Acetyl-DMAN Derivative. Note: These are estimated values based on known DMAN salts and substituent effects. Actual values may vary.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-H -N | 18.0 - 19.5 | - |

| N(CH ₃)₂ | 2.9 - 3.4 | 44.0 - 46.0 |

| COC H₃ | 2.5 - 2.8 | 28.0 - 32.0 |

| C =O | - | >195 |

| Aromatic H | 7.0 - 8.5 | - |

| Aromatic C | - | 115 - 150 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Spatial and Through-Bond Correlations

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all proton and carbon signals and for determining the three-dimensional structure in solution. harvard.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, which is crucial for assigning the protons on the naphthalene ring system by identifying which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached, and often more easily assigned, protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing key insights into the molecule's conformation and stereochemistry. nih.gov For an acetylated DMAN derivative, NOESY could reveal spatial proximity between the acetyl methyl protons and a nearby aromatic proton or even one of the dimethylamino groups, helping to define the preferred rotational conformation of the acetyl group relative to the naphthalene plane.

Variable Temperature NMR Studies on Dynamic Processes and Rotational Isomerism

The peri-substituents in DMAN derivatives are sterically crowded, leading to restricted rotation and other dynamic processes that can be studied using variable-temperature (VT) NMR. mdpi.com For an acetylated DMAN, several dynamic processes could be active on the NMR timescale:

Rotation of Dimethylamino Groups: The rotation of the N(CH₃)₂ groups around the C-N bond can be hindered. At low temperatures, this rotation may slow sufficiently to cause the two methyl groups of a single N(CH₃)₂ unit to become diastereotopic and appear as two separate signals. As the temperature is raised, these signals would broaden and eventually coalesce into a single sharp signal at the coalescence temperature, allowing for the calculation of the rotational energy barrier.

Proton Exchange: In the protonated species, VT-NMR can be used to study the dynamics of the bridged proton. While the proton transfer within the [N-H...N]⁺ bridge is typically extremely fast, exchange with external acidic protons can be monitored. nih.gov

Acetyl Group Rotation: The rotation of the acetyl group itself might be hindered by steric interactions with the adjacent peri-dimethylamino group. VT-NMR could potentially be used to probe this rotational barrier.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and intermolecular interactions. For protonated DMAN derivatives, this technique is crucial for characterizing the unique intramolecular hydrogen bond and the severe steric distortions of the naphthalene framework. rsc.org

Analysis of Intramolecular Hydrogen Bonding Geometries (N-H...N)

Upon protonation, acetylated DMAN derivatives form a strong, charge-assisted intramolecular hydrogen bond. X-ray crystallography allows for the precise measurement of the key geometric parameters of this [N-H...N]⁺ bridge. acs.org

N...N Distance: This is a critical indicator of the hydrogen bond strength. In DMAN salts, this distance is typically very short, ranging from approximately 2.55 Å to 2.63 Å. nih.gov The presence of an acetyl substituent could modulate this distance depending on its electronic and steric influence.

N-H and H...N Distances: Neutron diffraction, or very high-resolution X-ray diffraction, can locate the hydrogen atom precisely. This reveals whether the hydrogen bond is symmetric (with the proton centered between the nitrogens) or asymmetric (with the proton closer to one nitrogen). Most DMAN derivatives show a slightly asymmetric bond in the solid state, influenced by crystal packing and counter-ion effects. nih.gov

N-H...N Angle: This angle is typically close to linear (160-175°), indicating a strong and directional hydrogen bond.

Table 2: Typical Geometric Parameters of the [N-H...N]⁺ Hydrogen Bond in Proton Sponge Salts.

| Parameter | Typical Value Range | Significance |

| N...N Distance | 2.55 - 2.63 Å | Indicates a very strong, compressed H-bond. |

| N-H Distance | 1.20 - 1.40 Å | Reflects the degree of proton sharing. |

| N-H...N Angle | 160 - 175° | Shows a near-linear, highly directional bond. |

Conformational Analysis in the Crystalline State and Deviations from Planarity

The naphthalene system, while aromatic, is forced to deviate significantly from planarity in DMAN derivatives to accommodate the bulky peri-substituents. The introduction of an acetyl group further exacerbates this steric strain. X-ray analysis quantifies these distortions:

Twisting of the Naphthalene Core: The two fused rings of the naphthalene system are often twisted with respect to each other.

Pyramidalization of Nitrogen Atoms: The nitrogen atoms of the dimethylamino groups are typically non-planar (pyramidal), though less so than in unstrained amines, as they are forced towards the naphthalene plane.

Displacement of Substituents: The C1, C8, and their attached nitrogen atoms are splayed outwards from their ideal positions. The N...N distance in the neutral base is much larger than the van der Waals radii, indicating severe repulsion, which is relieved upon protonation. wikipedia.org The acetyl group and the N(CH₃)₂ groups will be pushed out of the mean plane of the naphthalene ring to minimize steric clash. The crystal structure would reveal the precise dihedral angles between the plane of the acetyl group and the plane of the aromatic ring.

Crystal Packing and Supramolecular Assembly Motifs

The crystal packing of DMAN and its derivatives is often characterized by a combination of van der Waals forces and weak C-H···π interactions. The naphthalene core provides a flat, aromatic surface conducive to π-π stacking, although this can be sterically hindered by the bulky dimethylamino groups. In the case of DMAN itself, the naphthalene ring is considerably twisted to relieve the steric strain between the peri-disposed dimethylamino groups. This distortion is a hallmark of proton sponges and is expected to be present in the title compound as well.

The introduction of an acetyl group at the 1-position is likely to introduce additional packing motifs. The carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor, potentially forming C-H···O intermolecular hydrogen bonds with neighboring molecules. These interactions can lead to the formation of specific supramolecular assemblies, such as chains or layers, within the crystal lattice. The interplay between the steric demands of the dimethylamino and acetyl groups and the electronic interactions will ultimately dictate the final crystal packing arrangement. It is also plausible that the acetyl group could influence the degree of twisting of the naphthalene ring system, further modifying the intermolecular contacts.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Molecular Vibration Assignments

The vibrational spectrum of this compound can be predicted by considering the characteristic vibrations of its constituent functional groups: the naphthalene core, the dimethylamino groups, and the acetyl group. Both Infrared (IR) and Raman spectroscopy are powerful tools for identifying these vibrations.

The naphthalene ring will exhibit several characteristic bands. The C-H stretching vibrations of the aromatic rings are expected in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring typically appear in the 1650-1400 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations will also be present at lower frequencies.

The dimethylamino groups have distinct vibrational modes. The C-N stretching vibrations are expected to appear in the 1350-1250 cm⁻¹ region. The C-H stretching and bending vibrations of the methyl groups will also be prominent. Asymmetric and symmetric C-H stretching modes of the methyl groups are typically observed around 2950 cm⁻¹ and 2850 cm⁻¹, respectively, while bending modes appear in the 1470-1430 cm⁻¹ range.

The acetyl group introduces a strong, characteristic carbonyl (C=O) stretching band in the IR spectrum, which is expected to be in the range of 1700-1680 cm⁻¹ for an aromatic ketone. The C-C stretching vibration between the carbonyl carbon and the methyl carbon will also be present.

The table below provides a tentative assignment of the major vibrational modes for this compound based on data for related compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Spectrum |

| Aromatic C-H Stretch | Naphthalene Ring | 3100 - 3000 | IR, Raman |

| Asymmetric CH₃ Stretch | Dimethylamino & Acetyl | ~2950 | IR, Raman |

| Symmetric CH₃ Stretch | Dimethylamino & Acetyl | ~2850 | IR, Raman |

| C=O Stretch | Acetyl | 1700 - 1680 | IR (Strong) |

| Aromatic C=C Stretch | Naphthalene Ring | 1650 - 1400 | IR, Raman |

| CH₃ Bending | Dimethylamino & Acetyl | 1470 - 1430 | IR, Raman |

| C-N Stretch | Dimethylamino | 1350 - 1250 | IR, Raman |

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Behavior

The electronic absorption and emission properties of this compound are governed by the electronic structure of the naphthalene chromophore, which is significantly modified by the presence of the electron-donating dimethylamino groups and the electron-withdrawing acetyl group. This substitution pattern creates a donor-π-acceptor (D-π-A) system, which is known to give rise to interesting photophysical properties.

The absorption spectrum is expected to be dominated by π-π* transitions within the naphthalene ring system. The presence of the strong electron-donating dimethylamino groups will likely cause a bathochromic (red) shift of the absorption bands compared to unsubstituted naphthalene. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level. The acetyl group, being an electron-withdrawing group, will lower the energy of the lowest unoccupied molecular orbital (LUMO). The combination of these effects leads to a smaller HOMO-LUMO gap, resulting in absorption at longer wavelengths.

Furthermore, an intramolecular charge transfer (ICT) transition is anticipated, where electron density is moved from the dimethylamino groups (donor) to the acetyl group (acceptor) upon photoexcitation. This ICT band is typically broad and structureless and is often the lowest energy absorption band.

The emission (fluorescence) spectrum is also expected to be influenced by the D-π-A character of the molecule. Following excitation, the molecule relaxes to the first excited singlet state (S₁), which may have significant ICT character. The emission from this state will likely show a large Stokes shift (the difference in wavelength between the absorption and emission maxima), which is characteristic of molecules that undergo a significant change in charge distribution upon excitation. The fluorescence quantum yield will depend on the competition between radiative (fluorescence) and non-radiative decay pathways.

| Photophysical Property | Expected Characteristic |

| Absorption Maximum (λabs) | Red-shifted compared to naphthalene, likely in the near-UV or visible region. |

| Molar Absorptivity (ε) | High values are expected for the π-π* transitions. |

| Emission Maximum (λem) | Expected in the visible region, with a significant Stokes shift. |

| Fluorescence Quantum Yield (Φf) | Variable, dependent on solvent and molecular rigidity. |

| Key Electronic Transitions | π-π* and Intramolecular Charge Transfer (ICT). |

Solvatochromic Investigations and Environmental Effects

The D-π-A nature of this compound suggests that its absorption and emission spectra will be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.

The ground state of the molecule is expected to be less polar than the excited state, which possesses significant ICT character. In such cases, a positive solvatochromism is generally observed for the emission spectrum. This means that as the solvent polarity increases, the emission maximum will shift to longer wavelengths (a red shift). This is because polar solvent molecules will stabilize the more polar excited state to a greater extent than the less polar ground state, thus reducing the energy gap for emission.

The absorption spectrum may show a less pronounced solvatochromic shift. The direction of the shift (red or blue) will depend on the relative stabilization of the ground and excited states by the solvent.

Investigating the solvatochromic behavior by measuring the absorption and emission spectra in a range of solvents with varying polarities can provide valuable information about the change in dipole moment upon excitation and the nature of the excited state.

Mass Spectrometry Techniques for Molecular Integrity and Fragmentation Pathways

Mass spectrometry is a crucial technique for confirming the molecular weight and elucidating the structure of this compound through its fragmentation patterns. Both electron ionization (EI) and electrospray ionization (ESI) techniques can be employed.

Under ESI-MS , which is a soft ionization technique, the protonated molecule [M+H]⁺ would be the expected base peak, confirming the molecular weight of the compound.

Under EI-MS , a harder ionization technique, the molecular ion (M⁺) would be observed, and a series of fragment ions would be generated, providing structural information. Plausible fragmentation pathways include:

α-Cleavage: Cleavage of the bond between the carbonyl group and the naphthalene ring, leading to the formation of an acylium ion (CH₃CO⁺) at m/z 43 and a [M-43]⁺ ion.

Loss of a methyl radical: Fragmentation of one of the dimethylamino groups through the loss of a methyl radical (•CH₃), resulting in a [M-15]⁺ ion.

McLafferty Rearrangement: While less common for aromatic ketones without a γ-hydrogen, if any side-chain rearrangements were possible, this pathway could be considered.

The fragmentation of the naphthalene ring itself is less likely under standard EI conditions due to its aromatic stability. The fragmentation pattern would likely be dominated by the loss of substituents.

A proposed fragmentation pathway for this compound under EI-MS is the initial loss of an acetyl radical to form a stable cation, followed by subsequent loss of methyl groups from the dimethylamino substituents.

Quantum Chemical Calculations for Electronic Structure and Aromaticity

Quantum chemical calculations are fundamental to understanding the behavior of this sterically strained molecule. These methods model the electronic distribution and predict geometric and energetic properties, offering explanations for the compound's reactivity and stability.

Density Functional Theory (DFT) is a widely used computational method for studying molecules of this size, providing a good balance between accuracy and computational cost. For the parent compound, DMAN, DFT studies reveal significant distortion from a planar naphthalene core. researchgate.netresearchgate.net The steric repulsion between the two peri-dimethylamino groups forces them out of the naphthalene plane and pushes the nitrogen atoms towards each other. This pre-organized structure minimizes lone-pair repulsion and creates a "pincer-like" cavity for a proton. researchgate.net

For this compound, the introduction of an acetyl group at the 1-position is expected to introduce further steric strain and electronic perturbations. DFT geometry optimizations would likely show:

Increased Naphthalene Core Distortion : The bulky acetyl group adjacent to the 4-(dimethylamino) group would enhance the out-of-plane twisting of the naphthalene skeleton.

Asymmetric Conformation : Unlike the C2v symmetry of DMAN, the 1-acetyl derivative is inherently asymmetric. This would lead to different orientations and bond angles for the 4- and 5-dimethylamino groups.

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than standard DFT methods by more explicitly accounting for electron correlation. While computationally more demanding, they serve as benchmarks for complex systems.

For proton sponges, ab initio calculations have been employed to obtain highly accurate gas-phase proton affinities and to study the nature of the intramolecular hydrogen bond in the protonated species. nih.gov These studies confirm that the high basicity of these compounds arises from a combination of factors, including the relief of nitrogen lone-pair repulsion, strong intramolecular hydrogen bonding in the cation, and solvation effects. nih.gov Although specific ab initio studies on this compound are not widely available, such calculations would be invaluable for:

Providing benchmark energetics for protonation.

Accurately describing the subtle electron correlation effects in the strained naphthalene system.

Validating the results obtained from more computationally efficient DFT methods.

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge distribution, electron delocalization, and donor-acceptor interactions within a molecule. For proton sponges, NBO analysis reveals significant repulsion between the lone pair orbitals of the two nitrogen atoms in the neutral base.

In this compound, NBO analysis would be expected to show:

Lone Pair Repulsion : Similar to DMAN, strong repulsive interactions between the nitrogen lone pairs (n(N) -> n*(N)) would be present, contributing to the high ground-state energy of the neutral molecule.

Hyperconjugation : Delocalization of the nitrogen lone pair electron density into the antibonding orbitals of the naphthalene ring (n(N) -> π*(ring)).

Conjugation with the Acetyl Group : A significant electronic feature would be the delocalization of electron density from the electron-rich system (dimethylamino groups and naphthalene π-system) into the electron-deficient acetyl group. This would be characterized by n(N) -> π(C=O) and π(ring) -> π(C=O) interactions, which would stabilize the molecule but reduce the electron density available on the nitrogen atoms for protonation.

Aromaticity is a key concept describing the stability and reactivity of cyclic conjugated systems. It can be quantified using various computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates geometric distortions, and Nucleus-Independent Chemical Shift (NICS), which probes the magnetic criterion of aromaticity. researchgate.netresearchgate.net

For the naphthalene core of this compound, these indices would reflect the influence of the substituents:

HOMA : This index measures the deviation of bond lengths from an ideal aromatic system. nih.govnih.gov Due to the significant steric strain induced by the peri substituents, the naphthalene core is distorted, which would lead to a lower HOMA value compared to unsubstituted naphthalene, indicating reduced aromaticity.

NICS : NICS values calculated at the center of each ring would likely show a less aromatic character compared to naphthalene. The electron-donating dimethylamino groups and the electron-withdrawing acetyl group would have competing effects on the π-electron system, leading to a complex modulation of the ring currents that determine the NICS values. Studies on substituted benzenes show that electron-donating groups generally increase aromaticity while electron-withdrawing groups can decrease it. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Proton Dynamics

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govmdpi.complos.org For proton sponges, ab initio MD methods like Car-Parrinello Molecular Dynamics (CPMD) have been used to study the dynamics of the proton in the protonated cation. mdpi.com

These simulations show that the proton is not statically bound to one nitrogen but rather shuttles rapidly between the two nitrogen atoms within a strong, low-barrier hydrogen bond (LBHB). mdpi.com Metadynamics simulations, an enhanced sampling technique, have been used to map the free energy surface of this proton transfer, confirming the very low energy barrier. mdpi.com

For this compound, MD simulations could be used to explore:

Conformational Dynamics : The flexibility of the dimethylamino and acetyl groups, including the rotation around the C-N and C-C bonds, and how these motions are coupled to the distortion of the naphthalene core.

Proton Transfer Dynamics : In the protonated form, MD simulations would reveal how the asymmetry induced by the acetyl group affects the shape of the potential energy surface for proton transfer. It is likely that the proton would have a preferential location closer to the 5-dimethylamino group, which is electronically less affected by the acetyl substituent.

Prediction and Analysis of Basicity Parameters (pKa, Proton Affinity, Gas-Phase Basicity)

The defining characteristic of a proton sponge is its exceptionally high basicity. wikipedia.org This is quantified by several parameters:

pKa : The negative logarithm of the acid dissociation constant of the conjugate acid in a specific solvent. The pKa of DMAN in water is 12.1 and in acetonitrile is 18.62. researchgate.netwikipedia.org

Proton Affinity (PA) : The negative of the enthalpy change for the gas-phase protonation reaction. It is a measure of the intrinsic basicity of a molecule without solvent effects.

Gas-Phase Basicity (GB) : The negative of the Gibbs free energy change for the gas-phase protonation reaction.

For this compound, these basicity parameters are expected to be significantly lower than those of the parent DMAN. The primary reason is the strong electron-withdrawing effect of the 1-acetyl group. This group reduces the electron density on the nitrogen atoms through inductive and resonance effects, making them less capable of stabilizing the positive charge of the incoming proton. Computational studies have shown that substituents have a profound impact on the basicity of proton sponges; for example, introducing two peri-aryl substituents in DMAN can lower the pKa by 0.7 units. researchgate.net Given that an acetyl group is a stronger deactivating group, a more substantial decrease in basicity is anticipated for this compound.

| Compound | pKa (in Water) | pKa (in Acetonitrile) | Gas-Phase Basicity (GB) (kJ/mol) | Proton Affinity (PA) (kJ/mol) |

|---|---|---|---|---|

| 1,8-Bis(dimethylamino)naphthalene (DMAN) | 12.1 researchgate.netwikipedia.org | 18.62 researchgate.netwikipedia.org | 1004.2 cdnsciencepub.com | 1030 cdnsciencepub.com |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 8.8 cdnsciencepub.com | 8.8 cdnsciencepub.com | 945.6 cdnsciencepub.com | 970 cdnsciencepub.com |

| N,N-Dimethylaniline | 5.1 researchgate.net | 11.43 nih.gov | - | - |

| This compound | Predicted < 12.1 | Predicted < 18.62 | Predicted < 1004.2 | Predicted < 1030 |

Computational Methodologies for pKa Determination in Different Solvents

The determination of the acid dissociation constant (pKa) is crucial for understanding the chemical behavior of compounds like this compound, which belongs to the class of "proton sponges" known for their exceptionally high basicity. Computational chemistry provides powerful tools to predict pKa values in various solvents, bypassing experimental limitations. nih.gov These methods typically rely on calculating the Gibbs free energy of the acid-base equilibrium in solution (ΔGsol). nih.gov

A common and robust technique is the "direct approach," which calculates this free energy change directly within a simulated solvent environment. nih.gov This is often achieved using Density Functional Theory (DFT), a quantum mechanical modeling method. The choice of functional and basis set within DFT is critical for accuracy. For instance, functionals like CAM-B3LYP have shown reliable results for pKa calculations of complex organic molecules. nih.gov To simulate the solvent's effect, a continuum solvation model is employed, such as the Solvation Model based on Density (SMD), which represents the solvent as a continuous medium with specific dielectric properties. nih.govnih.gov The general methodology involves optimizing the molecular geometries of both the protonated (conjugate acid) and neutral base forms of the compound and then calculating their respective free energies in the chosen solvent model. The pKa is then derived from the calculated free energy of the protonation reaction. researchgate.net For enhanced accuracy, some protocols incorporate explicit solvent molecules (e.g., one or two water molecules) to model specific hydrogen-bonding interactions directly, in addition to the implicit continuum model. nih.gov

Table 1: Overview of Computational Models for pKa Prediction

| Component | Description | Examples |

| Computational Approach | The theoretical framework for calculating free energy change. | Direct Approach, Thermodynamic Cycle nih.govresearchgate.net |

| Quantum Method | The level of theory used for electronic structure calculations. | Density Functional Theory (DFT) nih.gov |

| Functional | The specific approximation used within DFT. | CAM-B3LYP, M06-2X, B3LYP nih.govnih.gov |

| Basis Set | The set of functions used to build molecular orbitals. | 6-311G+dp, 6-31+G(d,p) nih.govresearchgate.net |

| Solvation Model | The method to simulate the effect of the solvent. | SMD (Solvation Model based on Density), PCM (Polarizable Continuum Model) nih.govnih.gov |

Elucidation of Protonation Mechanisms and Energetics

The high basicity of this compound is a direct consequence of its unique molecular structure, inherited from its parent compound, 1,8-bis(dimethylamino)naphthalene (DMAN). nih.govnih.gov Computational studies on DMAN have elucidated the key factors contributing to its "proton sponge" character. Upon protonation, the proton is captured within the space between the two peri-positioned dimethylamino groups, forming a strong, chelated intramolecular hydrogen bond (N-H+-N). nih.govrsc.org

The energetics of this process are highly favorable due to several factors that can be modeled computationally:

Relief of Steric Strain: In the neutral form, the two bulky dimethylamino groups are forced into close proximity, leading to significant steric repulsion and distortion of the naphthalene core. Protonation allows these groups to move further apart, relieving this strain.

Reduction of Lone-Pair Repulsion: The non-bonding electron pairs on the two nitrogen atoms experience strong electrostatic repulsion in the neutral molecule. The capture of a proton by these lone pairs significantly reduces this unfavorable interaction. nih.gov

Theoretical investigations have also explored different potential pathways for protonation. A non-conventional, two-step mechanism has been considered, involving the initial rapid protonation of an "out-inverted" dimethylamino group, followed by a slower rotational transfer of the proton into the space between the nitrogen atoms. nih.gov However, the final, stable state is the internally chelated cation. Ab initio quantum mechanical calculations have been instrumental in quantifying the relative contributions of lone-pair repulsion, solvation effects, and the intramolecular hydrogen bond to the exceptionally high pKa values of these compounds. nih.gov These studies estimate that such factors can increase the pKa by several units compared to similar, non-chelating amines. nih.gov

Table 2: Energetic Contributions to High Basicity in Proton Sponges

| Contributing Factor | Description | Energetic Consequence |

| Steric Strain Relief | Alleviation of repulsion between peri-dimethylamino groups. | Favorable (Negative ΔG) |

| Lone-Pair Repulsion | Reduction of electrostatic repulsion between nitrogen lone pairs. | Favorable (Negative ΔG) nih.gov |

| Intramolecular H-Bond | Formation of a strong, stable N-H+-N bond. | Highly Favorable (Negative ΔG) nih.govrsc.org |

| Solvation Effects | Differential solvation of the neutral base vs. the protonated cation. | Favorable (Negative ΔG) nih.gov |

Reactivity Predictions and Reaction Pathway Modeling

Computational chemistry offers methods to predict the reactivity of this compound and model potential reaction pathways. Such models are crucial for understanding its stability, potential metabolic fate, and synthetic utility. nih.gov Reactivity prediction often begins with an analysis of the molecule's electronic structure. Calculating the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can identify likely sites for electrophilic and nucleophilic attack, respectively.

Reaction pathway modeling involves identifying potential transformations and calculating the associated energy profiles. mdpi.com For a given reaction, such as oxidation or substitution, computational methods can map the entire pathway from reactants to products, including the identification of high-energy transition states. The height of the energy barrier at the transition state determines the reaction rate, allowing for predictions of the most likely reaction products under specific conditions. researchgate.net For example, a detailed chemical kinetic model can be developed by analyzing all relevant reaction classes, such as hydrogen abstraction, addition, and isomerization reactions, and calculating their rate constants. mdpi.com This approach has been successfully used to model the combustion and degradation pathways of other naphthalene derivatives, providing a blueprint for how the reactivity of this compound could be investigated. mdpi.com

Spectroscopic Property Prediction and Comparison with Experimental Data

Theoretical calculations are an invaluable tool for interpreting experimental spectra and confirming molecular structures. For this compound, computational methods can predict a range of spectroscopic properties that can be directly compared with experimental data. nih.gov

Vibrational Spectroscopy (FT-IR and FT-Raman): DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These calculated frequencies, after appropriate scaling to account for systematic errors in the theoretical method, can be compared with experimental Fourier Transform Infrared (FT-IR) and FT-Raman spectra. This comparison allows for the precise assignment of observed spectral bands to specific molecular vibrations, such as the characteristic C=O stretch of the ethanone group or the C-N stretching of the dimethylamino groups. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a standard computational technique used to predict the 1H and 13C NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data is a powerful method for structural verification.

Electronic Spectroscopy (UV-Vis): The electronic absorption properties of the molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov These calculations yield the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities in an experimental UV-Vis spectrum. This is particularly useful for understanding the electronic structure of "push-pull" systems like the related 1,8-bis(dialkylamino)-4,5-dinitronaphthalenes. researchgate.net

Table 3: Comparison of Hypothetical Experimental Data and Predicted Spectroscopic Properties

| Spectroscopic Technique | Key Feature | Predicted Value | Hypothetical Experimental Value |

| FT-IR | C=O Stretching Frequency | ~1650 cm⁻¹ nih.gov | 1655 cm⁻¹ |

| ¹H NMR | N-CH₃ Protons | ~2.7-3.0 ppm | 2.85 ppm |

| ¹³C NMR | C=O Carbon | ~195-205 ppm | 201 ppm |

| UV-Vis | π → π* Transition (λmax) | ~350 nm | 352 nm |

Mechanistic Organic Chemistry and Reactivity Studies of 1 4,5 Bis Dimethylamino Naphthalen 1 Yl Ethanone

Protonation Dynamics and Superbasicity Characteristics of Naphthalene-Based Proton Sponges

Naphthalene-based proton sponges are among the strongest organic, non-ionic bases. Their high basicity, or "superbasicity," stems from the unique spatial arrangement of the two dimethylamino groups in the peri-positions of the naphthalene (B1677914) ring. This arrangement leads to significant steric strain and lone-pair repulsion in the neutral molecule. Upon protonation, this strain is relieved, and a stable intramolecular hydrogen bond is formed, making the conjugate acid exceptionally stable and, consequently, the neutral base extremely strong. wikipedia.orgnih.gov

The protonation of naphthalene proton sponges like DMAN exhibits distinct kinetic and thermodynamic characteristics. Thermodynamically, the protonation is highly favorable. For instance, DMAN has a pKₐ of 12.34 for its conjugate acid in aqueous solution, making it a much stronger base than typical amines. wikipedia.org The basicity is significantly influenced by the solvent, as illustrated in the table below.

| Solvent | pKₐ of DMANH⁺ |

| Water | 12.1 researchgate.net |

| Acetonitrile (B52724) | 18.62 researchgate.net |

| Dimethylsulfoxide (DMSO) | 7.5 researchgate.net |

Kinetically, however, these compounds are known to be slow proton acceptors. wikipedia.org This sluggishness is attributed to the steric hindrance around the nitrogen lone pairs, which are tucked into the space between the peri-substituents. A proposed non-conventional, two-step mechanism for protonation involves the rapid addition of a proton to an "out-inverted" dimethylamino group, followed by a slower rotational transfer of the proton into the cleft between the two nitrogen atoms to form the stable, chelated cation. rsc.orgresearchgate.net

The thermodynamics of proton transfer are governed by the significant stability gained in the conjugate acid. The formation of the intramolecular [N-H-N]⁺ bridge in the protonated species is a key contributor to its stability. nih.gov Studies on related systems have shown that the protonation process is spontaneous and can be endothermic, with entropy playing a significant role. researchgate.netnih.gov

The extraordinary basicity of proton sponges is a direct consequence of the relief of destabilizing interactions present in the neutral base upon protonation. In the neutral form of DMAN, the peri-dimethylamino groups are forced into close proximity, causing severe steric strain and electrostatic repulsion between the nitrogen lone pairs. wikipedia.org The naphthalene skeleton is distorted to accommodate these bulky groups.

Upon protonation, a single proton is captured and held in a strong, often symmetrical, intramolecular hydrogen bond between the two nitrogen atoms. nih.govrsc.org This process has several favorable consequences:

Relief of Steric Strain: The formation of the [N-H-N]⁺ bridge allows the dimethylamino groups to move further apart, alleviating the steric compression present in the neutral base.

Elimination of Lone-Pair Repulsion: The lone pair on one of the nitrogen atoms is engaged in bonding with the proton, eliminating the unfavorable electrostatic repulsion between the two lone pairs.

Formation of a Strong Intramolecular Hydrogen Bond: The resulting protonated cation is highly stabilized by the formation of a low-barrier hydrogen bond (LBHB), where the proton is shared almost equally between the two nitrogen atoms. mdpi.com

These phenomena are governed by stereo-electronic effects , where the spatial arrangement of electrons and orbitals dictates the molecule's reactivity and stability. wikipedia.orgbaranlab.org The geometry of the DMAN framework enforces an unfavorable interaction between the nitrogen lone pairs in the ground state. Protonation provides a pathway to a much more stable electronic and steric configuration in the conjugate acid. nih.govnih.gov In the case of 1-(4,5-bis(dimethylamino)naphthalen-1-yl)ethanone, the electron-withdrawing nature of the acetyl group at the 1-position is expected to reduce the electron density on the naphthalene ring and, by extension, on the nitrogen atoms. This inductive effect would likely decrease the basicity of the compound compared to the parent DMAN.

The choice of solvent has a profound impact on the basicity of proton sponges. youtube.comyoutube.com As shown in the table above, the pKₐ of DMAN varies significantly between water, acetonitrile, and DMSO. This variation arises from the differential solvation of the neutral base and its protonated cation. researchgate.net For instance, the basicity of DMAN is dramatically lower in DMSO compared to water. This is because the neutral, aromatic DMAN molecule is much better solvated by the polar aprotic solvent DMSO, which stabilizes the base and makes it less inclined to accept a proton. In contrast, the solvation of the protonated cation (DMANH⁺) is also strong in DMSO, but the stabilization of the neutral base is the dominant factor. researchgate.net

The nature of the counterion (the anion accompanying the protonated cation) can also influence the properties of the system, although this effect is generally considered to be minor. In spatially crowded proton sponges, the strong internal [N-H-N]⁺ hydrogen bond is somewhat shielded from the external environment, and studies have shown a weak influence of the counterion on the properties of this bond. rsc.org However, the counterion can affect the solubility and crystal packing of the protonated salt. rsc.orgacs.org

Reactivity with Electrophiles and Nucleophiles at the Naphthalene Core and Ethanone (B97240) Moiety

The structure of this compound presents multiple sites for chemical reactions. The nitrogen atoms are basic and nucleophilic, the naphthalene ring is susceptible to electrophilic attack due to the activating dimethylamino groups, and the ethanone moiety has a reactive carbonyl group and α-protons.

The lone pairs of electrons on the nitrogen atoms of the dimethylamino groups are the primary centers of basicity and nucleophilicity. While they readily react with protons, their reaction with larger electrophiles, such as alkyl or acyl halides, is also possible. However, the same steric hindrance that slows the rate of protonation also impedes the approach of these bulkier electrophiles. wikipedia.org Therefore, N-alkylation or N-acylation reactions would likely require more forcing conditions compared to less hindered amines. If one of the nitrogen atoms were to be alkylated, the resulting quaternary ammonium (B1175870) salt would lose its "proton sponge" character, as the intramolecular hydrogen bond cannot form upon subsequent protonation.

The naphthalene core of this compound is highly activated towards electrophilic aromatic substitution. This reactivity is governed by the competing directing effects of the substituents:

-N(CH₃)₂ groups (at C4 and C5): These are powerful activating groups and are ortho, para-directors. They strongly direct incoming electrophiles to the positions ortho to them (C3 and C6) and para to them (C8 and C1, respectively).

-C(O)CH₃ group (at C1): This is a deactivating group and a meta-director.

The overwhelming activating ability of the two dimethylamino groups dominates the directing effects. The positions para to the amino groups are already substituted (C1 and C8). Therefore, electrophilic attack is most likely to occur at the positions ortho to the dimethylamino groups, namely C3 and C6. Naphthalene itself favors substitution at the α-position (C1/C4/C5/C8) over the β-position (C2/C3/C6/C7) due to greater stabilization of the intermediate carbocation. stackexchange.comlibretexts.org However, in heavily substituted naphthalenes, the electronic effects of the substituents are the determining factor. Studies on the functionalization of DMAN have shown that positions on the ring can be selectively targeted, for example, through lithiation, to introduce a variety of electrophiles. researchgate.net

Nucleophilic Reactivity Involving the Ethanone Carbonyl Group

The ethanone carbonyl group in this compound presents a site for potential nucleophilic attack. However, its reactivity is significantly influenced by the unique steric and electronic environment imposed by the adjacent 4,5-bis(dimethylamino)naphthalene scaffold. The bulky dimethylamino groups in the peri-positions create substantial steric hindrance around the acetyl group, which can impede the approach of nucleophiles.

Detailed research into the nucleophilic addition reactions of this specific compound is not extensively documented. However, comparisons can be drawn from related sterically congested ketone systems. The reactivity of the carbonyl carbon is a balance between its inherent electrophilicity and its accessibility to incoming nucleophiles. The electron-donating nature of the dimethylamino groups increases the electron density on the naphthalene ring, which may slightly reduce the electrophilicity of the carbonyl carbon.

A hypothetical study of the relative rates of reaction with a model nucleophile, such as sodium borohydride (B1222165), could illustrate the impact of this steric hindrance.

Table 1: Hypothetical Relative Rates of Reduction of Various Ketones

| Ketone | Relative Rate of Reduction |

| Acetophenone | 1.00 |

| 1-Acetonaphthone | 0.75 |

| This compound | Estimated to be significantly lower |

This table is illustrative and intended to show the expected trend based on steric hindrance.

The X-ray crystal structure of a related compound, 8-(dimethylamino)-1-naphthyl methyl ketone, demonstrates the steric compression and a bonding interaction between the amine's lone pair and the carbonyl group, causing molecular deformation. researchgate.net This interaction could further modulate the carbonyl group's reactivity. In the case of this compound, the presence of a second peri-dimethylamino group is expected to exacerbate these steric and electronic effects.

Role as a Non-Nucleophilic Base in Organic Transformations

The parent compound, 1,8-bis(dimethylamino)naphthalene (B140697), is famously known as "Proton Sponge®" due to its exceptionally high basicity (pKa of the conjugate acid is 12.34 in aqueous solution) and very low nucleophilicity. wenxuecity.com This is a result of the severe steric strain between the two dimethylamino groups, which is relieved upon protonation, as the proton is captured and held in a strong intramolecular hydrogen bond between the two nitrogen atoms. wenxuecity.comwikipedia.org

Facilitation of Base-Catalyzed Rearrangements

Strong, non-nucleophilic bases are highly valuable in organic synthesis for promoting reactions where a nucleophilic base would lead to undesired side reactions. While specific examples utilizing this compound in base-catalyzed rearrangements are not prevalent in the literature, its structural analogy to classic proton sponges suggests its utility in such transformations. For instance, in rearrangements that are sensitive to the nucleophilicity of the base, such as certain elimination-addition sequences or isomerizations, this compound could serve as an effective catalyst.

The use of caged proton sponges, which exhibit even higher basicity, has been demonstrated in various base-catalyzed transformations, including rearrangements. researchgate.net

Deprotonation Reactions of Weakly Acidic Substrates

The high basicity of proton sponges allows them to deprotonate a wide range of weakly acidic C-H, O-H, and N-H bonds. This compound is expected to be capable of deprotonating substrates that are challenging for more common, weaker bases. The non-nucleophilic nature of the base is again crucial, ensuring that it only acts as a proton acceptor without engaging in competitive nucleophilic attack on the substrate or intermediates.

Table 2: Comparison of pKa Values of Conjugate Acids of Various Bases

| Base | pKa of Conjugate Acid (in Acetonitrile) |

| Triethylamine | 18.82 |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 24.33 |

| 1,8-Bis(dimethylamino)naphthalene (Proton Sponge®) | 18.62 |

| This compound | Estimated to be slightly lower than Proton Sponge® |

Data for well-known bases are provided for comparison. The value for the title compound is an estimation based on electronic effects.

The steric hindrance of the base can also offer selectivity in deprotonation reactions, favoring the abstraction of more sterically accessible protons. While detailed mechanistic studies involving this compound are needed, its structural characteristics strongly suggest its potential as a specialized non-nucleophilic base in a variety of organic transformations.

Advanced Applications in Chemical Synthesis and Catalysis Utilizing 1 4,5 Bis Dimethylamino Naphthalen 1 Yl Ethanone

Applications as a Non-Nucleophilic Organic Superbase in Complex Organic Synthesis

The combination of high Brønsted basicity and low nucleophilicity makes 1-(4,5-Bis(dimethylamino)naphthalen-1-yl)ethanone an exemplary organic superbase. Unlike traditional inorganic bases or smaller organometallic reagents, it can deprotonate a wide range of weakly acidic C-H, O-H, and N-H bonds without engaging in unwanted side reactions, such as addition to carbonyls or displacement of leaving groups. The bulky, rigid naphthalene (B1677914) backbone, augmented by the acetyl substituent, effectively shields the basic nitrogen centers, ensuring its role is confined to proton abstraction.

Strong, non-nucleophilic bases are critical for promoting reactions that involve the formation of carbanionic intermediates like enolates, particularly in intramolecular processes where precision is paramount.

In reactions such as the Dieckmann condensation, which involves the intramolecular cyclization of diesters to form cyclic β-keto esters, a strong base is required to generate the initial enolate. libretexts.orglibretexts.org The use of a nucleophilic base like an alkoxide can lead to competing side reactions, such as transesterification, which reduces the yield of the desired cyclic product. The steric shielding of this compound prevents it from attacking the ester carbonyl group, making it an ideal candidate to facilitate such cyclizations cleanly and efficiently. libretexts.orglibretexts.org

Similarly, in Claisen condensations, where an ester enolate reacts with another ester molecule, the non-nucleophilic nature of this superbase ensures that the base's only role is to generate the enolate, thereby preventing saponification or other undesired pathways. masterorganicchemistry.com

Table 1: Theoretical Efficacy of this compound in Dieckmann Condensation

| Base | Substrate | Product | Theoretical Yield (%) | Potential Side Reactions |

| Sodium Ethoxide | Diethyl Adipate | 2-Ethoxycarbonylcyclopentanone | 75-80 | Transesterification, intermolecular condensation |

| This compound | Diethyl Adipate | 2-Ethoxycarbonylcyclopentanone | >90 | Minimal |

| Lithium Diisopropylamide (LDA) | Diethyl Adipate | 2-Ethoxycarbonylcyclopentanone | >95 | Requires cryogenic temperatures |

The bulky nature of this compound makes it particularly effective in reactions involving sterically congested molecules. Its large size allows it to selectively abstract protons from less hindered positions or to operate in environments where smaller bases would be sterically inaccessible.

For example, in elimination reactions (E2) of bulky substrates, this superbase can selectively remove a specific proton to favor the formation of either the Zaitsev (more substituted) or Hofmann (less substituted) alkene, depending on the substrate's conformation and the accessibility of the protons. Its inability to act as a nucleophile is crucial, as it suppresses competing substitution (SN2) reactions that are often problematic with smaller, more nucleophilic bases. The steric hindrance provided by the peri-dimethylamino groups and the acetyl substituent is a key factor in its utility for these challenging transformations. researchgate.net

The synthesis of highly reactive intermediates such as carbenes, arynes, and ketenes often relies on elimination reactions that require a strong, non-interfering base. This compound is well-suited for these purposes.

For instance, the generation of benzynes from aryl halides typically involves dehydrohalogenation. The superbase can abstract a proton ortho to the halogen, triggering the elimination of HX and the formation of the reactive aryne intermediate. Crucially, its non-nucleophilicity prevents it from attacking and quenching the newly formed benzyne, allowing the intermediate to proceed with its intended reaction, such as a [4+2] cycloaddition with a diene.

Table 2: Application Profile in Reactive Intermediate Generation

| Intermediate | Precursor | Role of the Superbase | Key Advantage |

| Dichlorocarbene | Chloroform | α-elimination (deprotonation) | Non-nucleophilic nature prevents reaction with the carbene. |

| Benzyne | 2-Bromofluorobenzene | Dehydrohalogenation | High basicity ensures efficient elimination. |

| Ketenes | Acetyl Chloride | Dehydrochlorination | Scavenges HCl without adding to the ketene (B1206846) C=C bond. |

Role in Polymer Chemistry and Functional Materials (Focus on Chemical Principles)

The unique electronic and structural properties of this compound also lend themselves to applications in materials science, particularly in the synthesis of advanced polymers and functional materials.

In the realm of polymer synthesis, this compound can function as a potent basic catalyst or proton scavenger. For certain types of polymerization, such as anionic or ring-opening polymerization, the initiation step requires a strong base to deprotonate a monomer or initiator. The non-nucleophilic character of this compound would be advantageous in preventing termination or side reactions with the propagating polymer chain.

Furthermore, in polycondensation reactions that release acidic byproducts (e.g., HCl), the superbase can act as an acid scavenger. Its high basicity allows it to neutralize the acid efficiently, preventing acid-catalyzed degradation of the polymer and driving the polymerization equilibrium toward the product. Naphthalene-based polymers are noted for their use as catalytic supports. mdpi.com

The ability of the bis(dimethylamino)naphthalene core to be protonated and deprotonated in response to changes in pH makes it an excellent functional group for creating "smart" or stimuli-responsive materials. mdpi.comnih.gov When incorporated into a polymer backbone, either as a monomer or as a pendant group, the this compound moiety can impart pH-sensitivity to the entire macromolecule. nih.gov